1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine
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Overview
Description
1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine typically involves the condensation reaction between 4-nitrobenzaldehyde and pentan-3-one hydrazone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted hydrazones.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-2-(phenylmethylidene)hydrazine: Similar structure but with a phenylmethylidene group instead of a pentan-3-ylidene group.
1-(4-Nitrophenyl)-2-(butan-2-ylidene)hydrazine: Similar structure but with a butan-2-ylidene group instead of a pentan-3-ylidene group.
Uniqueness
1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine is unique due to the presence of the pentan-3-ylidene group, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
75912-31-1 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-nitro-N-(pentan-3-ylideneamino)aniline |
InChI |
InChI=1S/C11H15N3O2/c1-3-9(4-2)12-13-10-5-7-11(8-6-10)14(15)16/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
AGHFBJYIZFCEIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CC |
Origin of Product |
United States |
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